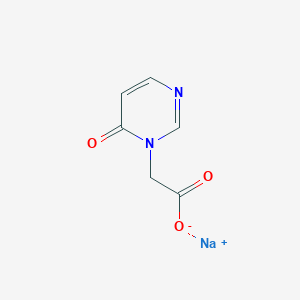
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is a chemical compound with the molecular formula C6H6N2O3Na It is a sodium salt derivative of a pyrimidine compound, characterized by its unique structure that includes a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate typically involves the reaction of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine compounds .
Scientific Research Applications
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- Sodium 2-(6-oxopyrimidin-1(6H)-yl)acetate
- 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid
Comparison: Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is unique due to its sodium salt form, which can influence its solubility and reactivity compared to its non-sodium counterparts. This uniqueness makes it suitable for specific applications where solubility and ionic properties are crucial .
Properties
Molecular Formula |
C6H5N2NaO3 |
|---|---|
Molecular Weight |
176.11 g/mol |
IUPAC Name |
sodium;2-(6-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C6H6N2O3.Na/c9-5-1-2-7-4-8(5)3-6(10)11;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1 |
InChI Key |
WORFDHPUFLANHW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CN(C1=O)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















